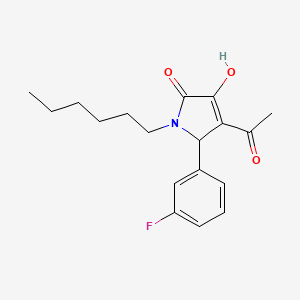
4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as HU-210, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of researchers led by Dr. Raphael Mechoulam at the Hebrew University of Jerusalem.
作用機序
4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one acts as a potent agonist at the CB1 and CB2 cannabinoid receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by 4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one leads to a wide range of physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
In addition to its analgesic and anti-inflammatory effects, 4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of other physiological effects, including modulation of the immune system, reduction of oxidative stress, and neuroprotection. It has also been shown to have potential anti-cancer effects, although further research is needed to fully understand its mechanism of action in this context.
実験室実験の利点と制限
One of the main advantages of 4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one for laboratory experiments is its potency and specificity as a CB1/CB2 receptor agonist, which allows for precise modulation of the endocannabinoid system. However, its high potency also presents challenges in terms of dosing and potential toxicity. Additionally, its synthetic nature and limited availability may make it difficult to use in certain experimental contexts.
将来の方向性
There are many potential future directions for research on 4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and other synthetic cannabinoids. One area of interest is the potential for these compounds to be used as analgesics and anti-inflammatory agents, particularly in the context of chronic pain and autoimmune disorders. Another area of interest is the potential for these compounds to be used as neuroprotective agents, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is growing interest in the potential anti-cancer effects of synthetic cannabinoids, and further research is needed to fully understand their mechanism of action in this context.
合成法
The synthesis of 4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting with the reaction of 2-cyclohexen-1-one with 3-fluorobenzaldehyde to form the intermediate 4-acetyl-5-(3-fluorophenyl)-2-cyclohexen-1-one. This intermediate is then reacted with hexylmagnesium bromide to form the corresponding alcohol, which is then oxidized to the final product, 4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects, as well as neuroprotective properties.
特性
IUPAC Name |
3-acetyl-2-(3-fluorophenyl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c1-3-4-5-6-10-20-16(13-8-7-9-14(19)11-13)15(12(2)21)17(22)18(20)23/h7-9,11,16,22H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEWMRJTOZGEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)

![3-methyl-N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5145499.png)
![2-{[6-(4-bromophenoxy)hexyl]amino}ethanol](/img/structure/B5145500.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)
![N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)
![N-(1-{1-[3-(2-chlorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5145515.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)
![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5145531.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145537.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)
![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)